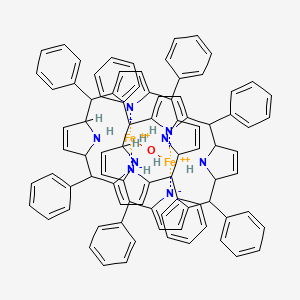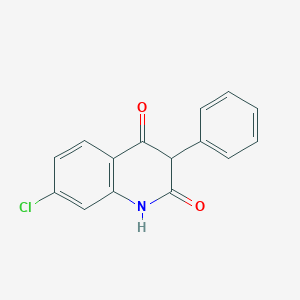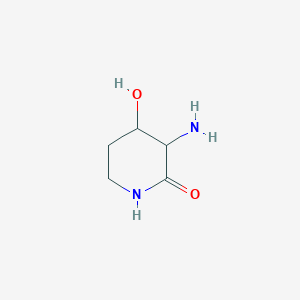![molecular formula C12H6KO8 B14789061 Pyrano[3,2-c][2]benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1)](/img/structure/B14789061.png)
Pyrano[3,2-c][2]benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) is a complex organic compound known for its unique structural features and significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with distinct properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, altering its chemical behavior.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes.
Major Products: The major products formed from these reactions include various derivatives of Pyrano3,2-cbenzopyran-2,6-dione, each with unique structural and functional properties
Aplicaciones Científicas De Investigación
Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) has been extensively studied for its applications in:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its antioxidant and cytotoxic activities, making it a potential candidate for developing new therapeutic agents.
Medicine: Explored for its potential in treating various diseases due to its biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound’s highly oxygenated structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways. Its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Phelligridin G: A highly oxygenated pyranobenzopyran-1,6-dione derivative with antioxidant and cytotoxic activities.
Phelligridin K: Another pyranobenzopyran-1,6-dione derivative known for its antioxidant properties.
Uniqueness: Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) stands out due to its specific structural features and the presence of multiple hydroxyl groups, which enhance its reactivity and potential applications. Its potassium salt form also contributes to its solubility and stability, making it suitable for various industrial and research applications.
Propiedades
Fórmula molecular |
C12H6KO8 |
|---|---|
Peso molecular |
317.27 g/mol |
InChI |
InChI=1S/C12H6O8.K/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10;/h1-2,14-16,18H; |
Clave InChI |
HLOHAMZJPZRCQH-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine](/img/structure/B14788981.png)



![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid](/img/structure/B14789001.png)

![ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14789003.png)
![11,19,21-trihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid](/img/structure/B14789016.png)
![Butanedioic acid, 1-[2-(dimethylamino)-1-[[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]ethyl] ester](/img/structure/B14789026.png)
![7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one](/img/structure/B14789028.png)

![tert-butyl (5S)-2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14789048.png)

![tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14789055.png)
